molecular formula C16H14N2O2 B2914131 N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207053-90-4

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2914131
CAS No.: 1207053-90-4
M. Wt: 266.3
InChI Key: CVUYGCMVYFYKNR-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a small-molecule compound featuring a bicyclic indene scaffold fused with a 3-oxo group and linked via a carboxamide bond to a 5-methylpyridin-2-yl substituent. This structure combines aromatic and hydrogen-bonding moieties, making it a candidate for targeting enzymes or receptors with hydrophobic and polar interaction sites.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-6-7-15(17-9-10)18-16(20)13-8-14(19)12-5-3-2-4-11(12)13/h2-7,9,13H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUYGCMVYFYKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(5-chloropyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

  • Structural Difference : Chlorine replaces the methyl group at the pyridine's 5-position.
  • Biological Relevance : Binds to the SARS-CoV-2 main protease (PDB: 7P51) with a dissociation constant (Kd) of 12 µM, indicating moderate affinity .

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

  • Structural Difference : Incorporates a 3-chloro-5-CF₃-pyridine and a benzoxazin core instead of indene.
  • The piperazine linker introduces conformational flexibility, which may broaden target selectivity .

Core Scaffold Modifications

N-(3-hydroxy-5,7-dimethyladamantan-1-yl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

  • Structural Difference : Replaces the indene core with a benzoisothiazol ring and incorporates an adamantane group.
  • Biological Activity : Exhibits 90% inhibition of S. aureus sortase A at 50 µM, outperforming the parent compound N-(adamantan-1-yl)-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (75% inhibition) . The adamantane moiety likely enhances hydrophobic interactions with the enzyme’s active site.

N-(3-(methylsulfonamido)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

  • Structural Difference : Substitutes the pyridine ring with a methylsulfonamido-phenyl group.

Pharmacological and Toxicity Profiles

N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)

5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

  • DrugBank Data : Classified as an experimental anticancer agent (DB07180) with moderate CYP3A4 inhibition (IC₅₀ = 8.2 µM) . The indole-pyrrole scaffold demonstrates the importance of conjugated π-systems in intercalation-based mechanisms.

Comparative Data Table

Compound Name Core Structure Key Substituents Target/Activity Key Property/Outcome
N-(5-methylpyridin-2-yl)-3-oxo-indene-1-carboxamide Indene 5-methylpyridine N/A (Theoretical) N/A
N-(5-chloropyridin-2-yl)-3-oxo-indene-1-carboxamide Indene 5-chloropyridine SARS-CoV-2 main protease (Kd = 12 µM) Moderate binding affinity
4-[3-Cl-5-CF₃-pyridin-2-yl]-benzoxazin-carboxamide Benzoxazin 3-Cl-5-CF₃-pyridine, piperazine Broad-spectrum (hypothetical) High lipophilicity (clogP +1.2)
Benzoisothiazol-adamantane acetamide Benzoisothiazol Adamantane S. aureus sortase A (90% inhibition) Enhanced enzyme inhibition
LY186641 Indene-sulfonamide 4-chlorophenyl Phase I cancer trial Methemoglobinemia toxicity

Key Insights and Implications

  • Substituent Effects : Electron-withdrawing groups (Cl, CF₃) enhance target affinity but may compromise metabolic stability. Methyl groups balance lipophilicity and safety.
  • Scaffold Flexibility : Indene cores favor planar interactions (e.g., protease binding), while adamantane/benzoxazin systems improve steric complementarity.
  • Clinical Translation : Carboxamide derivatives generally exhibit fewer toxicity risks compared to sulfonamide analogs, as seen in LY186641’s adverse effects .

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